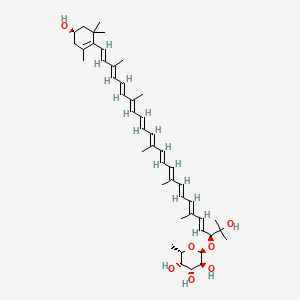
Myxol 2'-fucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Engineering
Myxol 2'-fucoside is synthesized through specific biosynthetic pathways in cyanobacteria, primarily Anabaena and Synechococcus species. Research has identified key enzymes involved in its production, such as fucosyltransferase, which catalyzes the addition of fucose to myxol. The genetic manipulation of these pathways offers potential for enhancing carotenoid production in biotechnological applications.
- Case Study : A study on Synechococcus sp. strain PCC 7002 demonstrated the identification of genes responsible for this compound synthesis. Mutational analyses revealed that the deletion of specific genes led to altered carotenoid profiles, emphasizing the role of genetic engineering in optimizing carotenoid biosynthesis for industrial applications .
Pharmaceutical Applications
This compound has been investigated for its bioactive properties, which include antioxidant, anti-inflammatory, and anticancer activities. These properties make it a candidate for pharmaceutical development.
- Bioactivity Insights : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. Additionally, its anti-inflammatory properties may contribute to therapeutic strategies against chronic diseases .
Nutraceuticals and Functional Foods
Due to its health-promoting effects, this compound is being explored as an ingredient in nutraceuticals and functional foods. Its potential to enhance immune function and reduce inflammation positions it as a valuable addition to dietary supplements.
- Market Potential : The growing consumer interest in natural health products suggests a promising market for this compound-based supplements. The anticipated growth in this sector reflects increasing awareness of the health benefits associated with carotenoids .
Agricultural Applications
Research has also highlighted the potential use of this compound in agriculture, particularly as a natural pesticide or growth enhancer due to its antimicrobial properties.
- Study Findings : A study indicated that extracts containing this compound showed inhibitory effects on various plant pathogens, suggesting its utility in sustainable agriculture practices .
Environmental Biotechnology
This compound's role in environmental biotechnology is emerging, particularly regarding bioremediation processes where cyanobacteria can be utilized to remove pollutants from water bodies.
- Research Example : Investigations into the metabolic pathways of cyanobacteria have revealed their potential in bioremediation efforts, with this compound contributing to the detoxification processes .
Data Summary Table
Eigenschaften
CAS-Nummer |
863126-98-1 |
|---|---|
Molekularformel |
C46H66O7 |
Molekulargewicht |
731 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |
InChI-Schlüssel |
MUCOHWBULSBLLZ-HWEUHJRUSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















